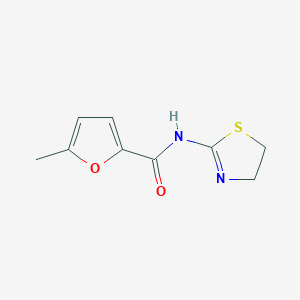
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide, also known as DFP-15, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. DFP-15 belongs to the class of acrylamide derivatives and is a potent inhibitor of the enzyme protein kinase C (PKC).
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide involves the inhibition of PKC, which is an enzyme involved in various cellular processes, including cell growth and differentiation. By inhibiting PKC, N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide can disrupt the signaling pathways that contribute to the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of insulin signaling. Additionally, the compound has been found to reduce inflammation and oxidative stress, which are associated with various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide in lab experiments is its potency as a PKC inhibitor. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide is its potential toxicity, which requires careful handling and monitoring during experiments.
将来の方向性
There are several future directions for research involving N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide, including:
1. Investigating the potential of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide in combination with other cancer therapies to enhance their efficacy.
2. Studying the effects of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide on other signaling pathways involved in disease progression.
3. Developing more potent and selective PKC inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide.
4. Examining the potential of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide in treating other diseases, such as cardiovascular disease and neurodegenerative disorders.
Conclusion
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit PKC makes it a promising candidate for cancer treatment, diabetes research, and Alzheimer's disease research. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic benefits.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide involves a multi-step process that includes the condensation of 3,4-dimethoxybenzaldehyde with furfural, followed by the reaction with acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
In diabetes research, N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been found to improve insulin sensitivity and reduce glucose levels in animal models. Additionally, the compound has shown potential in Alzheimer's disease research by reducing the accumulation of amyloid-beta plaques in the brain.
特性
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-13-7-5-11(10-14(13)19-2)16-15(17)8-6-12-4-3-9-20-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDBCJWOESKRBS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5692642.png)


![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)


![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)


![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)